AZD6538
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD6538 is a potent, selective, and brain-penetrant negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has shown significant potential in the treatment of central nervous system disorders, particularly neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD6538 involves the preparation of heteroaryl-butynylpyridines, which are optimized through multiparametric approaches to achieve the desired pharmacophoric features . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in public literature. it is known that the compound can be synthesized in as little as one step from the initial leads identified through high-throughput screening .
Chemical Reactions Analysis
Types of Reactions
AZD6538 primarily undergoes interactions as a negative allosteric modulator with mGluR5. It inhibits the release of intracellular calcium ions stimulated by DHPG (3,5-dihydroxyphenylglycine) in HEK cells expressing rat or human mGluR5 .
Common Reagents and Conditions
Reagents: DHPG (3,5-dihydroxyphenylglycine)
Major Products
The primary outcome of the reactions involving this compound is the inhibition of mGluR5-mediated calcium ion release, which is crucial for its therapeutic effects .
Scientific Research Applications
AZD6538 has been extensively studied for its potential in treating central nervous system disorders. Its applications include:
Neuropathic Pain: This compound has shown efficacy in reducing neuropathic pain by modulating mGluR5 activity.
Central Nervous System Disorders: The compound’s ability to penetrate the blood-brain barrier makes it a promising candidate for treating various central nervous system disorders.
Research Tool: This compound is used as a research tool to study the role of mGluR5 in various physiological and pathological processes.
Mechanism of Action
AZD6538 exerts its effects by binding to the mGluR5 receptor as a negative allosteric modulator. This binding inhibits the receptor’s activity, leading to a reduction in intracellular calcium ion release. The molecular targets involved include the mGluR5 receptor and the associated signaling pathways that regulate calcium ion release .
Comparison with Similar Compounds
Similar Compounds
AZD9272: Another mGluR5 negative allosteric modulator with similar properties and therapeutic potential.
2-Methyl-6-(phenylethynyl)-pyridine (MPEP): A potent and selective mGluR5 antagonist.
Decoglurant: Another mGluR5 negative allosteric modulator used in research.
Uniqueness
AZD6538 is unique due to its high potency, selectivity, and ability to penetrate the blood-brain barrier. Its pharmacokinetic properties, such as high metabolic stability and long half-life, make it a valuable compound for clinical development .
Properties
Molecular Formula |
C15H6FN5O |
---|---|
Molecular Weight |
291.24 g/mol |
IUPAC Name |
6-[5-(3-cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H6FN5O/c16-12-4-10(7-18)3-11(5-12)15-20-14(21-22-15)13-2-1-9(6-17)8-19-13/h1-5,8H |
InChI Key |
PBVKGEMPZBKZOA-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F |
Canonical SMILES |
C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD6538; AZD 6538; AZD-6538. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.